(5-Ethylthiophen-2-yl)boronic acid

Vue d'ensemble

Description

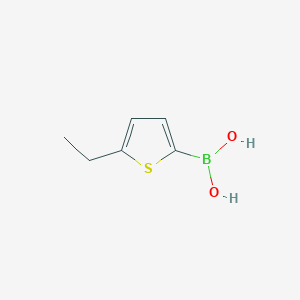

(5-Ethylthiophen-2-yl)boronic acid is a useful research compound. Its molecular formula is C6H9BO2S and its molecular weight is 156.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of (5-Ethylthiophen-2-yl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, this compound interacts with its target, the palladium catalyst, through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium atom . The palladium atom, in turn, donates electrons to form a new palladium-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the formation of complex organic compounds from simpler precursors .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond . This is achieved through its interaction with the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction .

Action Environment

The action of this compound is influenced by various environmental factors. The SM coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . Moreover, the compound is generally environmentally benign .

Activité Biologique

(5-Ethylthiophen-2-yl)boronic acid is a member of the boronic acid family, known for its diverse biological activities and applications in medicinal chemistry. Boronic acids have gained attention due to their ability to interact with biological macromolecules, particularly enzymes, and their potential use in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to its ability to form stable complexes with various molecular targets. The boron atom in boronic acids can interact with nucleophiles, including hydroxyl and amino groups present in proteins, leading to enzyme inhibition or modulation. This characteristic is pivotal in the design of enzyme inhibitors for therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can act as reversible inhibitors by forming covalent bonds with serine residues in active sites of enzymes, such as proteases and kinases.

- Transmetalation Reactions : In synthetic chemistry, this compound can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biological Activities

Research has demonstrated various biological activities associated with this compound and related compounds:

-

Anticancer Activity :

- Studies indicate that boronic acids exhibit selective cytotoxicity against cancer cell lines. For instance, compounds structurally related to this compound showed significant antiproliferative effects against prostate cancer cells.

Compound Cell Line IC50 (µM) This compound LAPC-4 6.3 Related boronic compound DU145 4.8 -

Antithrombotic Activity :

- A study involving derivatives of thiophene showed that some compounds exhibited moderate antithrombotic properties, suggesting potential applications in preventing thrombosis.

-

Antibacterial and Antiviral Properties :

- Boronic acids have been explored for their antibacterial and antiviral activities. Compounds with similar structures have demonstrated efficacy against various pathogens by inhibiting essential bacterial enzymes.

Case Studies

Several studies highlight the therapeutic potential of this compound and its derivatives:

- Study on Cancer Cell Lines :

- Mechanistic Insights :

- Combination Therapies :

Applications De Recherche Scientifique

Synthetic Applications

2.1 Suzuki Coupling Reaction

One of the primary applications of (5-ethylthiophen-2-yl)boronic acid is in the Suzuki coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst. The following table summarizes key findings related to its use in this reaction:

| Parameter | Details |

|---|---|

| Catalyst | Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) |

| Base | Sodium carbonate or potassium phosphate |

| Solvent | Aqueous/organic biphasic systems |

| Reaction Conditions | Mild temperatures (room temperature to 100°C) |

The effectiveness of this compound in these reactions has been demonstrated through various studies, showcasing its ability to produce high yields of desired products under optimized conditions .

Medicinal Chemistry Applications

3.1 Anticancer Activity

Research has indicated that boronic acids, including this compound, can exhibit anticancer properties by inhibiting proteasomes, which are crucial for protein degradation in cancer cells. The development of boron-containing compounds has led to significant advancements in targeted cancer therapies. For instance, studies have shown that modifications with boronic acids can enhance the selectivity and efficacy of existing anticancer drugs .

3.2 Antibacterial and Antiviral Properties

Boronic acids have also been explored for their antibacterial and antiviral activities. The ability of this compound to interact with biological molecules could potentially lead to new therapeutic agents against resistant strains of bacteria and viruses .

Material Science Applications

4.1 Smart Materials and Sensors

In material science, this compound plays a role in developing smart materials that respond to environmental stimuli. Its ability to form reversible covalent bonds with diols allows for the creation of dynamic systems that can be utilized in sensors and drug delivery mechanisms .

4.2 Self-Healing Polymers

Recent advancements have shown that incorporating boronic acids into polymer matrices can lead to self-healing properties, making them suitable for applications in wearable electronics and biomedical devices . The following table outlines some key properties of these materials:

| Property | Description |

|---|---|

| Self-Healing Mechanism | Reversible bond formation |

| Potential Applications | Wearable electronics, biomedical devices |

| Response to Stimuli | pH changes, temperature variations |

Case Studies

Several case studies exemplify the diverse applications of this compound:

Case Study 1: Anticancer Drug Development

A study demonstrated that modifying existing anticancer agents with this compound significantly improved their efficacy against multiple myeloma cells by enhancing their ability to inhibit proteasome activity .

Case Study 2: Development of Biosensors

Researchers developed a biosensor utilizing this compound for detecting glucose levels through fluorescence changes upon binding with diol-containing compounds . This application highlights its potential in medical diagnostics.

Propriétés

IUPAC Name |

(5-ethylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BO2S/c1-2-5-3-4-6(10-5)7(8)9/h3-4,8-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCHLCSUUTVUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598884 | |

| Record name | (5-Ethylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162607-16-1 | |

| Record name | (5-Ethylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-ethylthiophen-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.